Ethyl 3-ethoxypropionate

Description

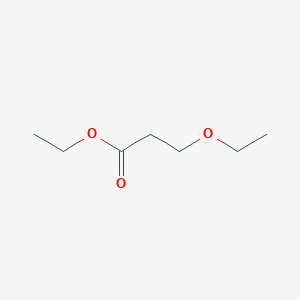

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-ethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-9-6-5-7(8)10-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXIWUJLHYHGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027309 | |

| Record name | Ethyl 3-ethoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl-3-ethoxypropionate is a water-white liquid with an ester-like odor. Floats on water. (USCG, 1999), Liquid; NKRA, Water-white liquid with an ester-like odor; [CAMEO], Water-white liquid with an ester-like odor. | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, 3-ethoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl-3-ethoxypropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/978 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

338 °F at 760 mmHg (USCG, 1999), Boiling point range = 165-172 °C, 338 °F | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl-3-ethoxypropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/978 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

138 °F (USCG, 1999), 138 °F | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl-3-ethoxypropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/978 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

0.95 (USCG, 1999) - Less dense than water; will float, 0.95 | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/978 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.9 [mmHg] | |

| Record name | Ethyl-3-ethoxypropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

763-69-9 | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-ethoxypropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-ethoxypropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-ethoxypropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-ethoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-ethoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-ethoxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-ETHOXYPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC38RSJ79J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/978 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-148 °F (USCG, 1999), -148 °F | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/978 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Ethyl 3-ethoxypropionate: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-ethoxypropionate (EEP), a versatile ether ester solvent, is gaining prominence in various scientific and industrial applications, including in specialized roles within drug formulation and development. Its unique combination of a slow evaporation rate, good solvency for a wide range of polymers, and a favorable safety profile makes it a subject of interest. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental methodologies and structured data for ease of reference.

Core Physical and Chemical Properties

This compound is a clear, colorless liquid characterized by a mild, ester-like odor.[1] Its fundamental identifiers and properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 763-69-9 | [1] |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Mild, ester-like | [1] |

Quantitative Physical Properties

The following tables provide detailed quantitative data on the key physical properties of this compound, crucial for modeling, formulation, and process design.

Thermal Properties

| Property | Value | Reference(s) |

| Boiling Point | 165-172 °C (329-342 °F) | [2] |

| Melting Point | -75 °C (-103 °F) | |

| Flash Point | 58.8 °C (138 °F) (Closed Cup) | [3] |

| Autoignition Temperature | 377 °C (711 °F) | [2] |

Optical and Physical Properties

| Property | Value (at specified temperature) | Reference(s) |

| Density | 0.948 - 0.952 g/cm³ at 20 °C | [4] |

| Refractive Index | 1.4074 at 20 °C | [2] |

| Viscosity | 1.3 mPa·s at 25 °C | [3] |

| Surface Tension | 27.0 dynes/cm at 23 °C | [2] |

| Vapor Pressure | 1.5 mmHg at 25 °C | [5] |

| Vapor Density | 5.03 (Air = 1) | [5] |

Solubility Profile

This compound exhibits a distinct solubility profile, being sparingly soluble in water while showing excellent miscibility with a wide range of organic solvents. This characteristic is pivotal in its application as a solvent in complex formulations.

| Solvent | Solubility | Reference(s) |

| Water | 54.1 g/L at 20 °C | |

| Alcohol (Ethanol) | Soluble | [4][6] |

| Acetone | Soluble | [6] |

| Toluene | Very soluble | [7] |

| Methanol | Soluble | |

| Other Organic Solvents | Miscible with many common organic solvents |

Experimental Protocols for Property Determination

The accurate determination of physical properties is paramount for the reliable application of chemical substances. The following section outlines the standardized methodologies for measuring the key physical properties of liquid compounds like this compound.

Generalized Experimental Workflow

The determination of the physical properties of a liquid chemical typically follows a standardized workflow to ensure accuracy and reproducibility. The following diagram illustrates a generalized process.

Detailed Methodologies

-

Boiling Point Determination (ASTM D1078): This standard test method covers the distillation range of volatile organic liquids. A sample of the liquid is distilled under prescribed conditions. The temperature of the vapor is monitored with a calibrated thermometer as the liquid boils. The initial boiling point is the temperature at which the first drop of condensate falls from the condenser, and the distillation range is the temperature difference between the initial boiling point and the dry point (the temperature at which the last of the liquid evaporates).

-

Density Measurement (ASTM D4052): This method utilizes a digital density meter. A small volume of the liquid is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the sample is measured and used to calculate the density of the liquid. The temperature of the sample is precisely controlled during the measurement.

-

Refractive Index Measurement: An Abbe refractometer is commonly used for this measurement. A few drops of the liquid are placed between two prisms. Light is passed through the sample, and the angle of refraction is measured. The refractive index is read directly from a calibrated scale. The temperature should be controlled and reported as the refractive index is temperature-dependent.

-

Viscosity Determination (ASTM D445): This standard test method measures the kinematic viscosity of transparent and opaque liquids. It involves measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a known and closely controlled temperature. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

-

Surface Tension Measurement: The du Noüy ring method or the Wilhelmy plate method are common techniques. These methods involve measuring the force required to detach a platinum ring or a plate from the surface of the liquid. The surface tension is then calculated from this force and the dimensions of the ring or plate.

-

Flash Point Determination (ASTM D93): This is a standard test method using a Pensky-Martens closed-cup tester. The sample is heated in a closed cup at a slow, constant rate with constant stirring. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

References

- 1. lookchem.com [lookchem.com]

- 2. EEP Solvent (Ethyl-3-Ethoxypropionate) - CORECHEM Inc. [corecheminc.com]

- 3. This compound, 763-69-9 [thegoodscentscompany.com]

- 4. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]

- 5. Page loading... [guidechem.com]

- 6. ETHYL-3-ETHOXYPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 3-ethoxypropionate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-ethoxypropionate (EEP), a slow-evaporating ether-ester solvent, is a colorless liquid with a mild, ester-like odor.[1] Possessing a unique combination of desirable properties including a slow evaporation rate, good resistance to solvent popping in baking applications, low surface tension, and high electrical resistance, EEP is a versatile compound with significant applications across various industries.[2] It is particularly valued in the coatings, inks, and electronics industries for its excellent solvency for a wide range of polymers.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound. It includes detailed tables of its properties, generalized experimental protocols for its synthesis and analysis, and diagrams illustrating its synthesis and metabolic pathways.

Chemical Structure and Identification

This compound is an organic compound that contains both an ether and an ester functional group.[4] Its linear structure and the propionyl group in the center of the molecule contribute to its unique solvent characteristics.[5]

| Identifier | Value |

| IUPAC Name | ethyl 3-ethoxypropanoate[6] |

| Synonyms | EEP, Ethyl beta-ethoxypropionate, 3-Ethoxypropionic acid ethyl ester[4] |

| CAS Number | 763-69-9[3] |

| Molecular Formula | C₇H₁₄O₃[3] |

| Molecular Weight | 146.18 g/mol [3] |

| SMILES | CCOCCC(=O)OCC[6] |

| InChI | InChI=1S/C7H14O3/c1-3-9-6-5-7(8)10-4-2/h3-6H2,1-2H3[6] |

Physicochemical Properties

EEP is a stable liquid under recommended storage conditions.[7] It is a flammable liquid and vapor, and may form explosive peroxides upon exposure to air, particularly on long-term storage.[7][8]

Table 2.1: Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless, water-white liquid | [8][9] |

| Odor | Mild, ester-like | [9] |

| Boiling Point | 165-172 °C (329-342 °F) | [3][4] |

| Melting Point | -75 °C (-103 °F) | [10] |

| Flash Point | 59 °C (138.2 °F) (Closed Cup) | [8][10] |

| Density | 0.948 - 0.952 g/cm³ at 25 °C | [3] |

| Vapor Pressure | 1.5 mmHg at 20 °C | |

| Vapor Density | Heavier than air | [8] |

| Solubility in Water | Limited; 1.6 g/100 mL at 20 °C | [10] |

| Solubility in Organic Solvents | Soluble in most hydrocarbon solvents | |

| Refractive Index | 1.4050 - 1.4080 at 20 °C | [3] |

| Viscosity | 1.20 mPa·s at 25 °C | [8] |

| Surface Tension | Low | [2] |

| Electrical Resistance | High | [2] |

| Autoignition Temperature | 377 °C (711 °F) | [8] |

Table 2.2: Chemical and Toxicological Properties

| Property | Value | Reference(s) |

| Chemical Stability | Stable under normal conditions. May form peroxides. | [7] |

| Incompatibilities | Strong oxidizing agents, strong bases. | [7][10] |

| Hazardous Decomposition | Carbon monoxide and carbon dioxide upon combustion. | [8] |

| Acute Oral Toxicity (LD50, Rat) | 4,309 - 5,000 mg/kg | [7] |

| Acute Dermal Toxicity (LD50, Rabbit) | 4,080 - 10,000 mg/kg | [7] |

| Aquatic Toxicity (LC50, Fish, 96h) | 60.9 mg/L | [7] |

| Biodegradability | Readily biodegradable | [5] |

Experimental Protocols

Disclaimer: The following are generalized experimental protocols and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

Synthesis of this compound

This compound is typically synthesized via a Michael addition reaction of ethanol (B145695) to ethyl acrylate (B77674).[3] This reaction can be catalyzed by either a base or a strong acid.[3][11]

Methodology (Base-Catalyzed):

-

Reaction Setup: To a stirred reactor, add absolute ethanol and ethyl acrylate. The molar ratio of ethanol to ethyl acrylate is typically kept high to favor product formation.[2] An anion exchange resin or a solution of sodium ethoxide in ethanol can be used as the catalyst.[2]

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, for example, between 10-50 °C.[2] The reaction time can vary from a few hours to several hours, depending on the catalyst and temperature.[3]

-

Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of ethyl acrylate.

-

Workup: Once the reaction is complete, the catalyst is removed. If a solid resin is used, it can be filtered off.[3] If a soluble base is used, it is neutralized with an acid (e.g., sulfuric acid).[11]

-

Purification: The crude product is then purified by fractional distillation under reduced pressure.[10] Unreacted ethanol and ethyl acrylate are distilled off first, followed by the collection of the pure this compound fraction.[10]

Analytical Methods

Gas Chromatography (GC) for Purity Analysis:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: An initial temperature of 50-70°C, held for a few minutes, followed by a ramp up to 200-250°C.

-

Injection: A small volume (e.g., 1 µL) of a diluted sample in a suitable solvent (e.g., ethanol or acetone).

-

Data Analysis: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1][12] Add a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) for chemical shift referencing.[13]

-

¹H NMR: Acquire the proton NMR spectrum. The spectrum will show characteristic signals for the two ethyl groups and the two methylene (B1212753) groups of the propionate (B1217596) backbone.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. This will show distinct signals for each of the seven carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[14]

-

Analysis: Acquire the IR spectrum. Look for characteristic absorption bands, including a strong C=O stretch for the ester group (around 1735 cm⁻¹) and C-O stretches for the ether and ester linkages.[14]

Metabolism

A study on the metabolism of this compound in male Sprague-Dawley rats following oral administration showed that the compound is rapidly absorbed and primarily excreted as metabolites in the urine.[15] The major urinary metabolites identified were monoethyl malonate and 3-ethoxypropionate.[15] Other metabolites included malonic acid and the glycine (B1666218) conjugate of 3-ethoxypropionate.[15] A significant portion of the administered dose was also converted to CO₂, indicating extensive oxidation of the molecule.[15] Notably, the study found no evidence of alkoxyacetic acid metabolites, which are associated with the toxicity of some ethylene (B1197577) glycol ethers.[15]

Applications

This compound's favorable properties make it a valuable solvent in numerous applications.

-

Coatings and Paints: It is extensively used as a high-performance solvent in automotive, aerospace, and industrial coatings. Its slow evaporation rate allows for excellent flow and leveling, contributing to a high-gloss, durable finish. It is an effective solvent for a wide variety of resins, including acrylics, epoxies, alkyds, and polyurethanes.

-

Printing Inks: In the printing industry, EEP helps to control drying times and improve print quality and color uniformity.

-

Industrial Cleaners: It is used in industrial cleaning and degreasing agents for the effective removal of oils and greases from surfaces.

-

Electronics: In the electronics industry, it is used as a solvent for photoresists and in cleaning applications for electronic components.[3]

-

Chemical Synthesis: EEP can serve as a reaction solvent or as an intermediate in the production of other specialty chemicals.

Safety and Handling

This compound is considered to have moderate hazards.

-

Health Hazards: Inhalation of high concentrations of vapor can cause respiratory tract irritation, headaches, dizziness, and nausea.[9] Prolonged or repeated skin contact may lead to dryness, irritation, or dermatitis. Eye contact can cause redness and discomfort.

-

Fire Hazards: EEP is a flammable liquid.[8] Its vapors can form explosive mixtures with air.[9] Keep away from heat, sparks, open flames, and other ignition sources.[8] Use explosion-proof electrical and ventilating equipment.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and appropriate clothing to prevent skin contact.[10] In areas with high vapor concentrations, use respiratory protection.[9]

-

Storage: Store in a cool, dry, well-ventilated place in tightly closed containers, away from direct sunlight and ignition sources.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a high-performance, versatile solvent with a favorable balance of properties, including strong solvency, a slow evaporation rate, and a relatively good safety profile. Its wide range of applications, particularly in the coatings and electronics industries, underscores its industrial importance. Understanding its chemical properties, synthesis, and metabolic pathways is crucial for its safe and effective use in research and development.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. CN104016861A - Preparation method for synthesis of this compound - Google Patents [patents.google.com]

- 3. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]

- 4. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]

- 5. EEP solvent (this compound) | Eastman [eastman.com]

- 6. This compound | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. redox.com [redox.com]

- 8. ETHYL-3-ETHOXYPROPIONATE | Occupational Safety and Health Administration [osha.gov]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. lookchem.com [lookchem.com]

- 11. KR102062143B1 - Method for producing high purity this compound - Google Patents [patents.google.com]

- 12. organomation.com [organomation.com]

- 13. ou.edu [ou.edu]

- 14. Propanoic acid, 3-ethoxy-, ethyl ester [webbook.nist.gov]

- 15. The metabolism and disposition of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 3-ethoxypropionate (EEP): A Comprehensive Technical Guide

CAS Number: 763-69-9 Molecular Formula: C₇H₁₄O₃ Synonyms: EEP, Ethyl β-ethoxypropionate, 3-Ethoxypropionic acid ethyl ester

This technical guide provides an in-depth overview of Ethyl 3-ethoxypropionate (EEP), a versatile ether-ester solvent. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information. EEP is valued for its favorable combination of a slow evaporation rate, good solvency for a wide range of polymers, moderate odor, and a relatively safe toxicological profile compared to other industrial solvents.[1]

Physicochemical and General Properties

This compound is a clear, colorless liquid with a characteristic mild, ester-like odor.[2][3] Its linear structure and the presence of both ether and ester functional groups grant it a unique set of properties, making it a high-performance solvent in various applications.[1][4] It is particularly noted for its ability to improve flow and leveling in coatings and its high electrical resistance.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 763-69-9 | [2][5] |

| Molecular Weight | 146.18 g/mol | [2][6][7] |

| Boiling Point | 166 - 170 °C (330.8 - 338 °F) at 1013 hPa | [8] |

| Melting Point | -75 to -100 °C (-103 to -148 °F) | [8] |

| Density | 0.93 - 0.95 g/cm³ at 20-25 °C | [2] |

| Vapor Pressure | 2.0 hPa at 25 °C | |

| Flash Point | 58 °C (136.4 °F) | |

| Autoignition Temperature | 377 °C | |

| Solubility in Water | 54.1 g/L at 20 °C | |

| Log P (Octanol/Water) | 1.47 at 20 °C | |

| Refractive Index | n20/D 1.405 | |

| Lower Explosive Limit (LEL) | 1.05% | [2][3] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the Michael addition reaction of ethanol (B145695) to ethyl acrylate (B77674).[9] This process can be catalyzed by either strong bases or, more recently, strong acids. A common method employs an anion exchange resin as a catalyst, which offers advantages such as being recyclable, leading to fewer side reactions, and simplifying the purification process.[9][10]

Experimental Protocol: Synthesis via Anion Exchange Resin Catalysis

This protocol is based on methodologies described in chemical literature and patents.[9][10]

Materials:

-

Absolute Ethanol (C₂H₅OH)

-

Ethyl Acrylate (CH₂=CHCOOC₂H₅)

-

Anion Exchange Resin (Catalyst)

-

Four-necked flask equipped with a stirrer, thermometer, and condenser

-

Rectification column

Procedure:

-

Reaction Setup: Charge a four-necked flask with absolute ethanol and ethyl acrylate. The molar ratio of ethanol to ethyl acrylate can range from 3:1 to 100:1.[9]

-

Catalyst Addition: Add the anion exchange resin catalyst. The weight of the catalyst typically ranges from 0.1% to 20% of the weight of the ethyl acrylate.[9]

-

Reaction Conditions: Maintain the reaction mixture at a controlled temperature, for example, 30 °C, under an inert atmosphere.[10] Stir the suspension to ensure uniform dispersion of the catalyst.

-

Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the concentration of ethyl acrylate, for instance, by gas chromatography. The reaction is typically continued for several hours (e.g., 4 hours) until the ethyl acrylate content is below a target threshold (e.g., <1%).[10]

-

Catalyst Removal: Once the reaction is complete, stop stirring and filter the mixture to remove the catalyst. The catalyst can be regenerated and recycled.[10]

-

Purification: Transfer the filtrate to a rectification column. Heat the mixture to distill off unreacted ethanol and ethyl acrylate. Collect the product fraction of this compound (purity ≥99%) at its boiling range (approx. 165-166 °C).[10]

Synthesis Workflow Diagram

References

- 1. EEP solvent (this compound) | Eastman [eastman.com]

- 2. This compound | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL-3-ETHOXYPROPIONATE | Occupational Safety and Health Administration [osha.gov]

- 4. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]

- 5. gravitaschemical.com [gravitaschemical.com]

- 6. Physical and Chemical Properties of High Purity this compound Explained [24chemicalresearch.com]

- 7. Propanoic acid, 3-ethoxy-, ethyl ester [webbook.nist.gov]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. CN104016861A - Preparation method for synthesis of this compound - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Ethyl 3-ethoxypropionate

This technical guide provides a comprehensive overview of Ethyl 3-ethoxypropionate, a versatile and environmentally conscious solvent. Designed for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in advanced material formulations.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial applications. A comprehensive list of these synonyms and alternative identifiers is provided below to aid in its recognition across different contexts.

| Type | Name/Identifier |

| IUPAC Name | ethyl 3-ethoxypropanoate[1] |

| Systematic Name | Propanoic acid, 3-ethoxy-, ethyl ester |

| Common Synonyms | This compound, Ethyl beta-ethoxypropionate, 3-EEP, EEP Solvent |

| Trade Names | UCAR™ Ester EEP, Ektapro EEP[2] |

| CAS Registry Number | 763-69-9 |

| EC Number | 212-112-9 |

| Molecular Formula | C7H14O3 |

A more extensive list of synonyms includes: 3-Ethoxypropionic acid ethyl ester, Ethoxypropionic acid, ethyl ester, and Ethylester kyseliny 3-ethoxypropionove[2].

Physicochemical Properties

The utility of this compound in various applications is dictated by its unique physicochemical properties. Its slow evaporation rate and excellent solvency for a wide range of polymers are particularly noteworthy[3][4].

| Property | Value | Reference |

| Molecular Weight | 146.18 g/mol | [5] |

| Appearance | Colorless, transparent liquid | [2][6] |

| Odor | Mild, ester-like | [2][7] |

| Boiling Point | 165-172 °C | [8] |

| Melting Point | -75 °C | [6] |

| Flash Point | 59 °C | [6] |

| Density | 0.9496 g/cm³ at 20 °C | [9] |

| Refractive Index | 1.406 – 1.408 at 20 °C | [9] |

| Water Solubility | Slightly soluble | |

| Purity | ≥99.0% | [9] |

| Acidity (as Acetic Acid) | max. 0.02 % | [9] |

| Moisture | max. 0.30 % | [9] |

Experimental Protocols

The primary industrial synthesis of this compound is achieved through a Michael addition reaction of ethanol (B145695) to ethyl acrylate[2]. The following protocol is a general representation of this process as described in patent literature[10][11].

Materials:

-

Absolute ethanol

-

Ethyl acrylate (B77674)

-

Catalyst (e.g., anion exchange resin[10], or a strong acid catalyst like methane (B114726) sulfonic acid[11])

Procedure:

-

Charging the Reactor: The reactor is charged with absolute ethanol and ethyl acrylate. The molar ratio of ethanol to ethyl acrylate can range from 3:1 to 100:1 when using an anion exchange resin catalyst[10] or 0.5:1 to 2:1 with an acid catalyst[11].

-

Catalyst Addition: The catalyst is introduced into the reactor. For an anion exchange resin, the weight can be 0.1% to 20% of the weight of ethyl acrylate[10]. For an acid catalyst, the molar ratio relative to ethyl acrylate is typically 0.05:1 to 0.5:1[11].

-

Reaction Conditions:

-

Reaction Time: The reaction time is dependent on the catalyst and reaction conditions, typically ranging from a few hours to over 20 hours[10][11].

-

Work-up and Purification: After the reaction, the catalyst is removed by filtration. The resulting mixture, containing the product, unreacted starting materials, and by-products, is then purified by vacuum distillation to isolate the high-purity this compound[11][12].

Caption: Synthesis workflow for this compound.

This compound is a key solvent in the formulation of high-performance automotive coatings, where it improves flow, leveling, and overall film appearance[8].

General Formulation Protocol for a Clearcoat:

-

Resin Solubilization: The primary resin (e.g., acrylic, polyurethane) is dissolved in a solvent blend that includes this compound. Its excellent solvency ensures a clear and homogenous resin solution[8].

-

Additive Incorporation: Various additives such as UV absorbers, hindered amine light stabilizers (HALS), and flow and leveling agents are incorporated into the resin solution with continuous mixing.

-

Crosslinker Addition: A crosslinking agent (e.g., an isocyanate for a 2K polyurethane system) is added to the formulation prior to application.

-

Viscosity Adjustment: The final viscosity of the coating is adjusted using a solvent blend, which may include this compound, to achieve the optimal spray viscosity. The slow evaporation rate of this compound helps in maintaining the wet edge during application, preventing defects[8].

Caption: General workflow for automotive clearcoat formulation.

The purity of this compound is typically determined using Gas Chromatography with a Flame Ionization Detector (GC-FID). While a specific detailed protocol from a pharmacopeia or regulatory body was not found in the search, a general approach can be outlined.

General GC-FID Protocol:

-

Instrument: Gas Chromatograph equipped with a Flame Ionization Detector.

-

Column: A non-polar or medium-polarity capillary column is suitable.

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient program would be used to ensure the separation of the main component from any impurities and residual starting materials. An initial temperature of around 50-70 °C, held for a few minutes, followed by a ramp up to 200-250 °C would be a typical starting point for method development.

-

Sample Preparation: The sample is diluted in a suitable solvent (e.g., acetone (B3395972) or methanol) before injection.

-

Quantification: The percentage purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.

Conclusion

This compound is a high-performance solvent with a favorable environmental and safety profile. Its well-characterized physicochemical properties make it a valuable component in a range of industrial applications, most notably in the coatings industry. While its use in the synthesis of specific pharmaceuticals like phenols and CDK4/6 inhibitors is mentioned in some literature, detailed public-domain experimental protocols remain elusive. The provided synthesis and formulation outlines, along with its comprehensive list of synonyms and properties, serve as a valuable technical resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. mdpi.com [mdpi.com]

- 2. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]

- 3. Trichem Laboratories (Bombay) Pvt. Ltd. [trichemlab.com]

- 4. This compound, 763-69-9 [thegoodscentscompany.com]

- 5. marketgrowthreports.com [marketgrowthreports.com]

- 6. ulprospector.com [ulprospector.com]

- 7. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]

- 8. Automotive Coatings – PREC [prechems.com]

- 9. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. CN104016861A - Preparation method for synthesis of this compound - Google Patents [patents.google.com]

- 11. US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate - Google Patents [patents.google.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Ethyl 3-Ethoxypropionate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the boiling point and vapor pressure of ethyl 3-ethoxypropionate (EEP), a widely utilized solvent in various industrial and pharmaceutical applications. This document summarizes key quantitative data, details the experimental protocols for their determination, and illustrates the fundamental relationships between these physical properties.

Core Physicochemical Data

This compound (CAS No: 763-69-9) is a colorless liquid with a characteristic ester-like odor.[1][2] Its physicochemical properties, particularly its boiling point and vapor pressure, are critical for its application in formulations, synthesis, and manufacturing processes where solvent volatility and process conditions are paramount.

Quantitative Data Summary

The boiling point and vapor pressure of this compound have been determined by multiple sources. The data is summarized in the tables below for ease of comparison.

Table 1: Boiling Point of this compound

| Boiling Point (°C) | Boiling Point (°F) | Pressure (hPa/mmHg) | Reference(s) |

| 166 | 330.8 | 1013 hPa | [3][4][5][6][7] |

| 170 | 338 | 760 mmHg | [1][2][8] |

| 165-172 | 329-341.6 | Not Specified | |

| 175 | 347 | Not Specified | [9] |

| 169 | 336.2 | Not Specified | [10] |

Table 2: Vapor Pressure of this compound

| Vapor Pressure | Temperature (°C) | Temperature (°F) | Reference(s) |

| 0.9 mmHg | Not Specified | Not Specified | [1][11] |

| 2.0 hPa | 25 | 77 | [12][4][6] |

| 2.3 hPa | 20 | 68 | [3] |

| 1.802 mmHg | 25 | 77 | [13] |

| 0.013 psi | 20 | 68 | [14] |

Experimental Protocols

The determination of boiling point and vapor pressure for chemical substances like this compound is governed by standardized experimental protocols to ensure accuracy and reproducibility. The most commonly cited methods are those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Boiling Point Determination (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[15][16] OECD Guideline 103 describes several methods for this determination.[1][3][17]

Methods:

-

Ebulliometer Method: This technique involves measuring the boiling point of the liquid in an ebulliometer, an apparatus designed for precise boiling point determination.

-

Dynamic Method: A liquid is heated, and the temperature at which it boils under a specific external pressure is recorded. This method can also be adapted to determine vapor pressure.[1]

-

Distillation Method: This method, often aligned with standards like ASTM D1078, involves distilling the liquid and recording the temperature range over which it boils.[12][5][6][9][13]

-

Siwoloboff Method: A small amount of the substance is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges is observed.[1]

-

Photocell Detection and Thermal Analysis (DSC/DTA): These modern instrumental methods can automatically detect the boiling point by monitoring physical changes in the substance as it is heated.[1]

A general laboratory procedure for determining the boiling point using the capillary method is as follows:

-

A small amount of this compound is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is attached to a thermometer and heated gradually in a heating bath (e.g., a Thiele tube or an aluminum block).

-

As the temperature rises, air trapped in the capillary tube expands and escapes. When the boiling point is reached, the vapor of the liquid fills the capillary.

-

The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[18]

-

The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the precise boiling point.[18]

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[16] OECD Guideline 104 outlines several methods for its measurement.[7][8][14][19]

Methods:

-

Dynamic Method (Cottrell's Method): Similar to the boiling point determination, this method measures the boiling temperature of the liquid at various applied pressures.

-

Static Method: The substance is placed in a sealed, evacuated container, and the pressure is measured directly with a manometer at a constant temperature.[10][14]

-

Isoteniscope Method (ASTM D2879): This is a standardized static method where the sample is maintained at a constant temperature, and the vapor pressure is balanced against a known pressure of an inert gas.[2][14]

-

Effusion Methods (Knudsen Cell, Vapour Pressure Balance, Isothermal Thermogravimetry): These methods measure the rate of effusion of the vapor through a small orifice into a vacuum.

-

Gas Saturation Method (ASTM E1194): A stream of inert gas is passed through or over the substance at a known rate, becoming saturated with its vapor. The amount of vapor transported is then determined, allowing for the calculation of the vapor pressure.[4][20][21][22]

A general procedure for the static method is as follows:

-

A sample of this compound is placed in a thermostatically controlled, sealed vessel.

-

The vessel is evacuated to remove any foreign gases.

-

The system is allowed to reach thermal equilibrium at a specific temperature.

-

The pressure exerted by the vapor in the headspace of the vessel is measured using a pressure transducer.

-

This process is repeated at several different temperatures to establish the vapor pressure curve of the substance.[23]

Visualization of Physicochemical Relationships

The relationship between temperature, vapor pressure, and boiling point is a fundamental concept in physical chemistry. The following diagram illustrates this relationship.

Caption: Interrelationship of Temperature, Vapor Pressure, and Boiling Point.

References

- 1. oecd.org [oecd.org]

- 2. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]

- 3. laboratuar.com [laboratuar.com]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. Federal & State Regulations | ASTM D1078 Standard test method for distillation range of volatile organic liquids | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. consilab.de [consilab.de]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. store.astm.org [store.astm.org]

- 13. store.astm.org [store.astm.org]

- 14. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. Vapor pressure - Wikipedia [en.wikipedia.org]

- 17. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 18. Video: Boiling Points - Procedure [jove.com]

- 19. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 20. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 21. store.astm.org [store.astm.org]

- 22. scribd.com [scribd.com]

- 23. aa6kj.hopto.org [aa6kj.hopto.org]

Ethyl 3-ethoxypropionate solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 3-Ethoxypropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (EEP), a high-performance ether-ester solvent widely utilized in various industrial and research applications. EEP's unique molecular structure, featuring both ether and ester functionalities, grants it a desirable combination of properties, including a slow evaporation rate, low surface tension, and excellent solvency for a broad range of substances.[1][2] This document details its solubility in water and common organic solvents, outlines standard experimental protocols for solubility determination, and presents logical workflows for these procedures.

Core Principles of Solubility

This compound (CAS No. 763-69-9) is a clear, colorless liquid with a mild, ester-like odor.[3] Its solubility characteristics are dictated by its linear structure and the presence of both polar (ether and ester groups) and non-polar (ethyl and propylene (B89431) groups) regions within the molecule. This amphiphilic nature allows it to dissolve a wide variety of polymers, including acrylics, epoxies, polyurethanes, and polyesters, making it a highly versatile solvent. The general principle of "like dissolves like" governs its behavior; it demonstrates strong solvency for many organic compounds while having limited solubility in water.

Quantitative Solubility Data

The solubility of this compound has been determined in water and its miscibility has been characterized in various organic solvents. The data is summarized below for easy comparison.

Table 2.1: Solubility in Aqueous Solution

| Solvent | Temperature | Solubility | Citation |

| Water | 20 °C | 54.1 g/L | [4] |

| Water | 20 °C | 1.6 g/100 mL | [5][6][7] |

| Water | 25 °C | 55.5 g/L (5.55E+04 mg/L) | [8] |

Table 2.2: Solubility and Miscibility in Organic Solvents

This compound is noted for its excellent compatibility and miscibility with a wide range of common organic solvents. While specific quantitative solubility limits are often not reported due to complete miscibility, its qualitative solubility is well-established.

| Solvent Class | Specific Solvent | Solubility/Miscibility | Citation |

| Alcohols | Ethanol, Methanol | Soluble / Miscible | [8] |

| Ketones | Acetone | Soluble / Miscible | [9] |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible | [10] |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | |

| Aliphatic Hydrocarbons | Hexane, Heptane | Miscible | |

| Glycol Ethers/Esters | Propylene Glycol Methyl Ether Acetate (PMA) | Miscible | [10] |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is crucial for research and development. The following sections describe standard methodologies for determining the solubility of a substance like this compound.

Equilibrium Shake-Flask Method (for Thermodynamic Solubility)

This is a conventional and widely accepted method for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of the solute in a solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Solvent of interest (e.g., water, buffer)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of the solute (this compound) to a vial containing a known volume of the solvent. The excess solid phase is crucial to ensure that equilibrium is reached and maintained.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 20 °C or 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required should be established by ensuring that the concentration of the solute in the solution does not change over successive time points.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant using a pipette or syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. Note: The filter material should be validated to ensure it does not adsorb the solute.

-

Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Qualitative Miscibility Test

This simple method is used to quickly assess whether two liquids are miscible, partially miscible, or immiscible.

Objective: To visually determine the miscibility of this compound with a liquid solvent.

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or pipettes

-

Test tubes with stoppers

Procedure:

-

Add a defined volume (e.g., 5 mL) of the first liquid (e.g., this compound) to a clean, dry test tube.

-

Add an equal volume of the second liquid to the same test tube.

-

Stopper the test tube and shake vigorously for approximately 30-60 seconds.

-

Allow the mixture to stand and observe.

-

Interpretation of Results:

-

Miscible: A single, clear liquid phase is observed.

-

Partially Miscible: Two distinct liquid layers are present, but the volume of each layer has changed, or the solution appears cloudy/emulsified.

-

Immiscible: Two distinct, clear liquid layers are observed with a sharp interface between them.

-

Visualization of Workflows

The following diagrams illustrate the logical steps for the experimental protocols described above.

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Caption: Workflow for Qualitative Miscibility Assessment.

References

- 1. ethyl-3-ethoxypropionate-cas-763-69 [gpcchem.com]

- 2. This compound (EEP) - News - Henan GP Chemicals Co.,Ltd [gpcchem.com]

- 3. This compound | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-乙氧基丙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. China High quality 99.5% this compound(EEP) cas 763-69-9 factory and suppliers | Theorem [theoremchem.com]

- 6. This compound CAS#: 763-69-9 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound, 763-69-9 [thegoodscentscompany.com]

- 9. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]

- 10. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-ethoxypropionate from Ethanol and Ethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-ethoxypropionate, a versatile solvent and key intermediate in various industrial applications, including pharmaceuticals. The primary synthesis route, the Michael addition of ethanol (B145695) to ethyl acrylate (B77674), is discussed in detail. This document outlines various catalytic systems, including base-catalyzed and acid-catalyzed methods, and provides detailed experimental protocols for each. Quantitative data on reaction parameters and yields are summarized for comparative analysis. Furthermore, this guide presents diagrams illustrating the reaction mechanism and experimental workflows to facilitate a deeper understanding of the synthesis process.

Introduction

This compound (EEP) is a colorless, stable liquid with a mild ether-like odor. Its favorable properties, such as high solvency for a wide range of polymers, a slow evaporation rate, and low surface tension, make it a valuable component in the formulation of coatings, inks, and cleaning agents.[1][2][3] In the pharmaceutical industry, EEP can be employed as a reaction solvent or as a starting material for the synthesis of more complex molecules.

The most common and industrially viable method for the production of this compound is the conjugate addition of ethanol to ethyl acrylate.[1][4] This reaction, a classic example of a Michael addition, can be catalyzed by either bases or acids. The choice of catalyst significantly influences the reaction conditions, yield, and selectivity. This guide will delve into the specifics of these catalytic approaches, providing the necessary technical details for laboratory-scale synthesis and process development.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from ethanol and ethyl acrylate proceeds via a Michael addition reaction. The general chemical equation is as follows:

CH₃CH₂OH + CH₂=CHCOOCH₂CH₃ → CH₃CH₂OCH₂CH₂COOCH₂CH₃

The reaction is typically catalyzed by a base or an acid. The base-catalyzed mechanism is the most frequently employed method due to its high efficiency and milder reaction conditions.

Base-Catalyzed Michael Addition Mechanism

The base-catalyzed reaction is initiated by the deprotonation of ethanol by a base to form a more nucleophilic ethoxide ion. This is followed by the nucleophilic attack of the ethoxide ion on the β-carbon of the electron-deficient ethyl acrylate. The resulting enolate intermediate is then protonated by ethanol to yield the final product, this compound, and regenerate the ethoxide catalyst.

Caption: Base-catalyzed Michael addition mechanism for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using different catalytic systems.

Base-Catalyzed Synthesis using Sodium Ethoxide

This protocol is adapted from a patented procedure and is suitable for laboratory-scale synthesis.[5]

Materials:

-

Ethanol (absolute, anhydrous)

-

Ethyl acrylate (inhibitor-free)

-

Sodium metal

-

Sulfuric acid (98%)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

-

Distillation apparatus

Procedure:

-

Catalyst Preparation (Sodium Ethoxide): In a flame-dried three-necked flask equipped with a condenser and a nitrogen inlet, add 160 g of absolute ethanol. Carefully add 1.6 g of sodium metal in small portions under a nitrogen atmosphere with stirring. The reaction is exothermic and will generate hydrogen gas, which should be safely vented. Continue stirring until all the sodium has reacted to form a clear solution of sodium ethoxide in ethanol.

-

Reaction Setup: Cool the sodium ethoxide solution to room temperature. Equip the flask with a dropping funnel containing 290 g of inhibitor-free ethyl acrylate.

-

Michael Addition: While stirring vigorously, add the ethyl acrylate dropwise to the sodium ethoxide solution over a period of 1 hour. Maintain the reaction temperature at 45 ± 2 °C using a water bath. After the addition is complete, continue stirring for an additional 2 hours at the same temperature to ensure complete reaction.

-

Neutralization: After the reaction is complete, cool the mixture to below 20 °C in an ice bath. Slowly and carefully add 7 g of 98% sulfuric acid dropwise with stirring to neutralize the sodium ethoxide catalyst. The formation of a white precipitate (sodium sulfate) will be observed.

-

Work-up: Filter the reaction mixture to remove the precipitated sodium sulfate. Wash the precipitate with a small amount of ethanol and combine the filtrates.

-

Purification: Transfer the filtrate to a distillation apparatus. First, distill off the excess unreacted ethanol and ethyl acrylate at atmospheric pressure. The collected distillate can be recycled for future syntheses. The desired product, this compound, is then purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (b.p. 166 °C at atmospheric pressure).[1]

-

Drying and Storage: Dry the purified product over anhydrous sodium sulfate, filter, and store in a tightly sealed container.

Heterogeneous Catalysis using Anion Exchange Resin

This method offers the advantage of easy catalyst separation and reusability.[6][7]

Materials:

-

Ethanol (absolute, anhydrous)

-

Ethyl acrylate (inhibitor-free)

-

Strongly basic anion exchange resin (e.g., Amberlyst A-26)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: If necessary, activate the anion exchange resin according to the manufacturer's instructions. This typically involves washing with a strong base (e.g., NaOH solution), followed by water until neutral, and then with ethanol to remove the water. The resin should be dried before use.

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine absolute ethanol and ethyl acrylate. A significant molar excess of ethanol is typically used, with a molar ratio of ethanol to ethyl acrylate ranging from 3:1 to 100:1.[6]

-

Michael Addition: Add the pre-treated anion exchange resin to the reaction mixture. The amount of catalyst can range from 0.1% to 20% by weight of the ethyl acrylate.[6] Heat the mixture to a controlled temperature (e.g., 30 °C) and stir for a specified time (e.g., 4 hours).[7] Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the consumption of ethyl acrylate.

-

Catalyst Removal: Upon completion of the reaction, cool the mixture to room temperature and separate the anion exchange resin by filtration. The resin can be washed with ethanol, dried, and reused.

-

Purification: The filtrate, containing the product, unreacted ethanol, and ethyl acrylate, is then purified by distillation as described in the previous section.

Acid-Catalyzed Synthesis

While less common due to higher required temperatures and potential for side reactions, acid catalysis is also a viable method.[6][8]

Materials:

-

Ethanol

-

Ethyl acrylate

-

Strong acid catalyst (e.g., methane (B114726) sulfonic acid, sulfuric acid, or a sulfonic acid-type ion exchange resin)

-

High-pressure reaction vessel (if necessary)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a reaction vessel, combine ethanol and ethyl acrylate. The molar ratio of ethanol to ethyl acrylate can range from 0.5:1 to 2:1.[8]

-

Catalysis: Add the strong acid catalyst to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 120 °C and 150 °C.[8] The reaction may need to be conducted in a sealed vessel to prevent the loss of volatile reactants. The reaction time will vary depending on the catalyst and temperature.

-

Work-up and Purification: After the reaction is complete, cool the mixture. If a homogeneous acid catalyst was used, it must be neutralized with a base before distillation. If a solid acid catalyst was used, it can be removed by filtration. The product is then purified by distillation.

Data Presentation

The following table summarizes the quantitative data from various synthesis methods for this compound.

| Catalyst | Molar Ratio (Ethanol:Ethyl Acrylate) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sodium Ethoxide | (Not specified, but ethanol in excess) | 45 | 3 | 89 | [5] |

| Anion Exchange Resin | 3:1 to 100:1 | 30 | 4 | 98 | [6][7] |

| Methane Sulfonic Acid | 0.5:1 to 1:1 | 120 - 130 | (Not specified) | 41 | [4] |

Experimental Workflow and Logical Relationships

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.